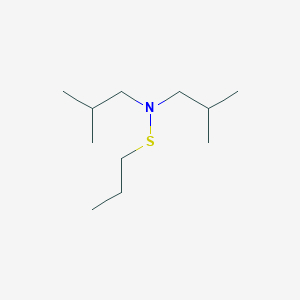![molecular formula C18H19F2NO B14389481 4-[Bis(4-fluorophenyl)methoxy]piperidine CAS No. 88535-96-0](/img/structure/B14389481.png)
4-[Bis(4-fluorophenyl)methoxy]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Bis(4-fluorophenyl)methoxy]piperidine is an organic compound with the molecular formula C18H21F2NO It is characterized by the presence of a piperidine ring substituted with a bis(4-fluorophenyl)methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(4-fluorophenyl)methoxy]piperidine typically involves the reaction of 4-fluorobenzyl chloride with piperidine in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-[Bis(4-fluorophenyl)methoxy]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-[Bis(4-fluorophenyl)methoxy]piperidine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-[Bis(4-fluorophenyl)methoxy]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context .
Comparación Con Compuestos Similares
Similar Compounds
- 1-[4,4-bis(4-fluorophenyl)butyl]-4-(4-methoxyphenoxy)piperidine
- 4-[(4-fluorophenyl)(phenyl)methoxy]piperidine hydrochloride
- Bis(4-fluorophenyl) disulfide
Uniqueness
4-[Bis(4-fluorophenyl)methoxy]piperidine is unique due to its specific substitution pattern and the presence of both fluorine atoms and a piperidine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
88535-96-0 |
|---|---|
Fórmula molecular |
C18H19F2NO |
Peso molecular |
303.3 g/mol |
Nombre IUPAC |
4-[bis(4-fluorophenyl)methoxy]piperidine |
InChI |
InChI=1S/C18H19F2NO/c19-15-5-1-13(2-6-15)18(14-3-7-16(20)8-4-14)22-17-9-11-21-12-10-17/h1-8,17-18,21H,9-12H2 |
Clave InChI |
YXLZFPAMMNOHJR-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1OC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-Chloropropan-2-yl)oxy]-1,4,2lambda~5~-dioxaphosphepan-2-one](/img/structure/B14389398.png)
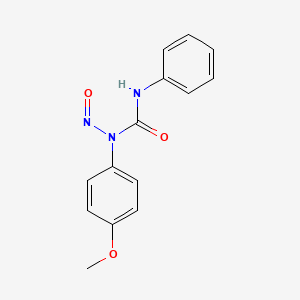
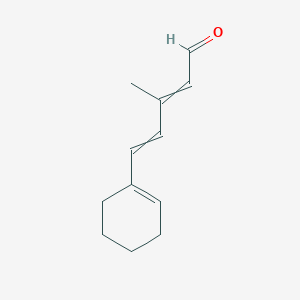
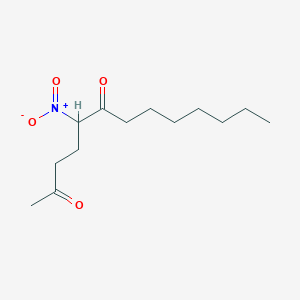

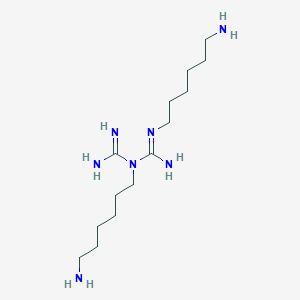
![2,3,5,6,7-Penta(propan-2-yl)bicyclo[2.2.1]heptaphosphane](/img/structure/B14389444.png)
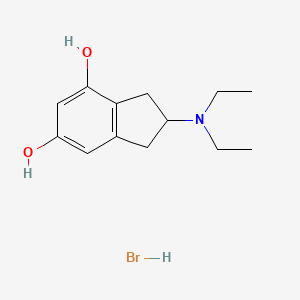
![Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B14389451.png)
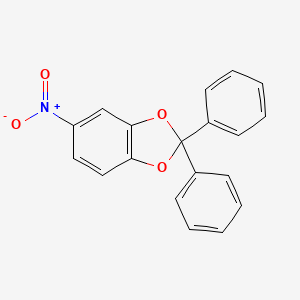
![{2-[(3-Iodoprop-2-YN-1-YL)oxy]ethoxy}benzene](/img/structure/B14389459.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14389475.png)
